MYF-01-37's Potent Covalent Engagement of TEAD at Cys380
MYF-01-37 demonstrates covalent binding to TEAD2 at Cys380, a mode of action distinct from non-covalent YAP/TEAD disruptors. Pretreatment of cells with MYF-01-37 completely abrogates the subsequent pull-down of TEAD by a biotinylated-MYF-01-37 probe, confirming robust cellular target engagement [1]. Furthermore, the YAP/TEAD interaction inhibition is reversed by overexpression of the TEAD1 C359S mutant, which abrogates covalent binding, while wild-type TEAD1 overexpression does not, confirming that the on-target effect is strictly dependent on this specific cysteine residue [2].
| Evidence Dimension | Mechanism of Target Engagement and Reversibility |
|---|---|
| Target Compound Data | Covalent binding to TEAD2 Cys380 (C359 in TEAD1). YAP/TEAD interaction inhibition is dependent on covalent engagement at this site. |
| Comparator Or Baseline | YAP/TAZ inhibitor-1 (WO2017058716A1): Non-covalent inhibitor with IC50 <0.100 μM in a firefly luciferase assay; Verteporfin: Non-covalent YAP-TEAD PPI disruptor. |
| Quantified Difference | MYF-01-37's effect is irreversible and site-specific, whereas non-covalent inhibitors exhibit reversible binding and are not dependent on a specific cysteine residue. |
| Conditions | TEAD2 protein incubation; Cellular competition pulldown assay with biotin-MYF-01-37; TEAD1 C359S mutant rescue experiments in cells. |
Why This Matters
Covalent engagement ensures prolonged target inhibition and a unique selectivity fingerprint, critical for interpreting long-term cellular and in vivo studies.
- [1] Kurppa KJ, et al. Treatment-Induced Tumor Dormancy through YAP-Mediated Transcriptional Reprogramming of the Apoptotic Pathway. Cancer Cell. 2020;37(1):104-122.e12. View Source
- [2] Barry ER, et al. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine. Cells. 2021;10(10):2715. View Source
